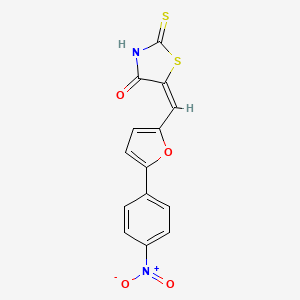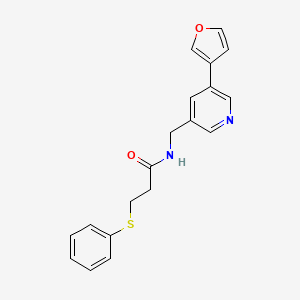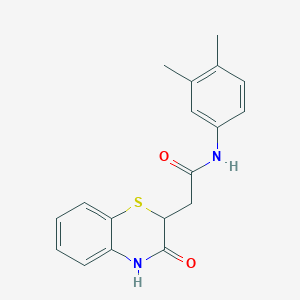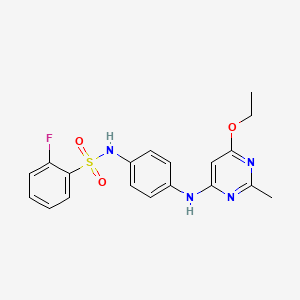![molecular formula C21H20N2O5S2 B2461249 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[methyl(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide CAS No. 1206994-38-8](/img/structure/B2461249.png)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[methyl(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[methyl(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide is a useful research compound. Its molecular formula is C21H20N2O5S2 and its molecular weight is 444.52. The purity is usually 95%.
BenchChem offers high-quality N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[methyl(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[methyl(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Carbonic Anhydrase Inhibition
Compounds similar to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[methyl(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide have been studied for their inhibitory effects on carbonic anhydrases (CAs). For instance, aromatic sulfonamide inhibitors, including derivatives of thiophene-2-carboxamide, have shown potent inhibitory activities against various isoforms of carbonic anhydrase, such as hCA I, hCA II, hCA IV, and hCA XII, with nanomolar half maximal inhibitory concentrations. These findings indicate the potential of thiophene-2-carboxamide derivatives in developing treatments targeting conditions associated with dysregulated carbonic anhydrase activity (Supuran, Maresca, Gregáň, & Remko, 2013).
Antibacterial and Antifungal Activities
Thiophene-2-carboxamide derivatives have been explored for their antimicrobial properties. Research has demonstrated that certain biologically active thiophene-3-carboxamide derivatives exhibit significant antibacterial and antifungal activities. The structural configuration of these compounds, including the presence of an intramolecular N-H.N hydrogen bond, contributes to their microbial inhibitory capabilities. This suggests that modifications to the thiophene-2-carboxamide structure can enhance its potential as a framework for developing new antimicrobial agents (Vasu, Nirmala, Chopra, Mohan, & Saravanan, 2005).
Antimalarial Potential
Research into benzothiophene carboxamide derivatives, including those with structural similarities to the compound , has identified potent inhibitory effects against Plasmodium falciparum enoyl-ACP reductase (PfENR). This enzyme is crucial for the fatty acid synthesis pathway in Plasmodium parasites, making it a target for antimalarial drug development. Bromo-benzothiophene carboxamide derivatives have demonstrated significant inhibition of PfENR, highlighting the potential of thiophene-2-carboxamide derivatives in antimalarial therapy (Banerjee et al., 2011).
Synthetic Methodology and Drug Development
The compound and its related derivatives are also of interest in synthetic organic chemistry for the development of novel synthetic methodologies. This includes the synthesis of thiophenyl pyrazoles and isoxazoles, which have shown potential antibacterial activity, indicating the versatility of thiophene-2-carboxamide derivatives in synthesizing biologically active molecules. Such research paves the way for developing new drugs with enhanced efficacy and specificity for various diseases (Sowmya et al., 2018).
特性
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[methyl-(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5S2/c1-14-4-3-5-16(12-14)23(2)30(25,26)19-8-11-29-20(19)21(24)22-15-6-7-17-18(13-15)28-10-9-27-17/h3-8,11-13H,9-10H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVTXLFVLVRVCRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(C)S(=O)(=O)C2=C(SC=C2)C(=O)NC3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(Chloromethyl)-2-[(4-methylphenoxy)methyl]-1,3-thiazole](/img/structure/B2461169.png)
![(5-Bromothiophen-2-yl)(4-((6-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2461170.png)
![2-[[5-(4-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/no-structure.png)
![N-(3-chloro-4-methylphenyl)-2-(1-oxo-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-2(1H)-yl)acetamide](/img/structure/B2461173.png)

![N-(2,3-dihydro-1H-inden-5-yl)-2-(6-ethyl-2-(4-fluorophenyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2461175.png)


![4-(2-(4,6-dimethylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2461180.png)

![N-[4,5-dimethyl-3-[(4-methylpiperazin-1-yl)-(4-methylsulfanylphenyl)methyl]thiophen-2-yl]furan-2-carboxamide](/img/structure/B2461187.png)
